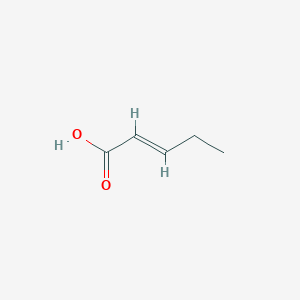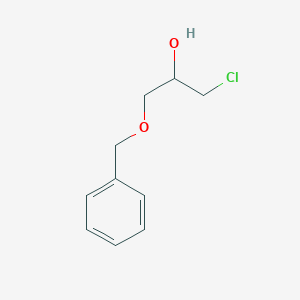
2-Pentensäure
Übersicht
Beschreibung
(2E)-pent-2-enoic acid, also known as pent-2-enoic acid, is an organic compound with the molecular formula C5H8O2. It is a type of unsaturated carboxylic acid characterized by a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: cis-2-pentenoic acid and trans-2-pentenoic acid . It is a rare compound in biological lipids but finds applications in various fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(2E)-pent-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of nonsteroidal human androgen receptor agonists.
Industry: Utilized in the production of flavoring agents and fragrances due to its characteristic odor.
Wirkmechanismus
Target of Action
2-Pentenoic acid, also known as pent-2-enoic acid, is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond . It belongs to the class of organic compounds known as short-chain keto acids and derivatives
Pharmacokinetics
One study suggests that 2-pentenoic acid, a metabolite of valproic acid, has a relatively short effective half-life .
Result of Action
It’s known that 2-pentenoic acid has been used in the preparation of new nonsteroidal human androgen receptor (har) agonists .
Biochemische Analyse
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2E)-pent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of propanal under alkaline conditions, followed by oxidation of the intermediate product . Another method includes the reaction of 2-methyl-2-pentenal with hydroxylamine to form 2-methyl-2-pentene aldehyde oxime, which is then hydrolyzed to yield 2-pentenoic acid .
Industrial Production Methods: In industrial settings, 2-pentenoic acid is often produced using environmentally friendly techniques. For instance, the oxidation of 2-methyl-2-valeraldehyde in water, rather than traditional organic solvents, is a preferred method due to its mild reaction conditions and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: (2E)-pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Hydrogenation of the double bond results in the formation of pentanoic acid.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acidic conditions with alcohols, typically using sulfuric acid as a catalyst.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields pentanoic acid.
Esterification: Forms esters such as ethyl pentenoate.
Vergleich Mit ähnlichen Verbindungen
3-Pentenoic Acid: Similar structure but with the double bond between the third and fourth carbon atoms.
4-Pentenoic Acid: Double bond between the fourth and fifth carbon atoms.
Uniqueness: (2E)-pent-2-enoic acid is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it undergoes. Its geometric isomers (cis and trans) also exhibit different physical and chemical properties, adding to its versatility in various applications .
Eigenschaften
IUPAC Name |
(E)-pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBQIKDCADOSF-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893700 | |
| Record name | (2E)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sour caramellic aroma | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | 2-Pentenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.984-0.991 | |
| Record name | (E)-2-Pentenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13991-37-2, 626-98-2, 27516-53-6 | |
| Record name | trans-2-Pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13991-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pent-2-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-pent-2-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-pentenoic acid?
A1: 2-Pentenoic acid, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [].
Q2: Is there any spectroscopic data available for 2-pentenoic acid?
A2: Yes, research has provided detailed spectroscopic data for 2-pentenoic acid, including proton and carbon-13 NMR chemical shifts, as well as vibrational frequencies from FT-IR analysis []. These data are crucial for structural identification and understanding the behavior of the molecule.
Q3: How do the structures of the cis and trans isomers of 2-pentenoic acid differ?
A3: The cis and trans isomers of 2-pentenoic acid differ in the spatial arrangement of the substituents around the carbon-carbon double bond. While both isomers possess the same molecular formula and connectivity, the cis isomer has both hydrogen atoms on the same side of the double bond, while the trans isomer has them on opposite sides []. This difference in geometry can lead to variations in their physical and chemical properties, including boiling point, melting point, and reactivity.
Q4: Can 2-pentenoic acid be produced through catalytic reactions?
A4: Yes, 2-pentenoic acid can be efficiently synthesized via the Knoevenagel reaction, employing propanal and malonic acid as starting materials [, ]. This reaction benefits from heterogeneous catalysts like SO42-/ZrO2, offering high yields and reusability [].
Q5: Does the Knoevenagel reaction favor a specific isomer of 2-pentenoic acid?
A5: The Knoevenagel reaction, when used to synthesize 2-pentenoic acid, primarily yields the (E)-isomer [, ], offering a stereoselective route to this valuable compound.
Q6: What role does 2-pentenoic acid play in the context of palladium catalysis?
A6: 2-Pentenoic acid, specifically trans-2-methyl-2-pentenoic acid, serves as a valuable model compound in studies investigating the enantioselective hydrogenation of α,β-unsaturated carboxylic acids []. Its interaction with chiral modifiers, like cinchonidine, on palladium catalysts provides insights into the mechanism of enantioselective hydrogenation [].
Q7: How does the stability of 2-pentenoic acid impact its potential applications?
A7: The stability of 2-pentenoic acid under various conditions is crucial for its applications. For example, in biodegradable plastics, understanding its thermal and abiotic hydrolysis behavior is essential for predicting material lifespan and degradation products [, ].
Q8: Does the metabolite 2-propyl-2-pentenoic acid share the teratogenic effects of valproic acid?
A8: While valproic acid is known to cause spina bifida in humans, studies in mice show that its metabolite, (E)-2-n-propyl-2-pentenoic acid (2-en-VPA), does not induce this birth defect []. This suggests that structural differences between the two compounds significantly influence their teratogenic potential.
Q9: What is known about the pharmacokinetics of 2-propyl-2-pentenoic acid in the context of valproic acid therapy?
A9: Research indicates that 2-propyl-2-pentenoic acid (2-en-VPA), a metabolite of valproic acid, exhibits a longer half-life than the parent drug in mice [, ]. This persistence, alongside its anticonvulsant activity, suggests that 2-en-VPA may contribute significantly to the therapeutic effects of valproic acid during chronic treatment [, ].
Q10: Does the co-administration of other antiepileptic drugs affect the pharmacokinetics of valproic acid and its metabolites?
A10: Yes, co-administration of drugs like carbamazepine with valproic acid can significantly alter the serum concentrations of valproic acid and its metabolites [, ]. For instance, carbamazepine can increase the metabolic conversion of valproic acid to 2-propyl-4-pentenoic acid, a metabolite with potential toxicity [].
Q11: Are there any safety concerns regarding 2-propyl-2-pentenoic acid?
A11: While 2-propyl-2-pentenoic acid (2-en-VPA) displays a favorable anticonvulsant profile and reduced teratogenicity compared to valproic acid, its potential for liver toxicity requires further investigation []. This highlights the importance of evaluating the safety profile of metabolites, even those considered less toxic than the parent drug.
Q12: Can microorganisms degrade compounds containing the 2-pentenoic acid structure?
A12: Recent research demonstrates the ability of organohalide-respiring microbial communities to cleave carbon-fluorine bonds in molecules structurally similar to 2-pentenoic acid, like perfluoro(4-methylpent-2-enoic acid) []. This groundbreaking discovery provides a potential avenue for the bioremediation of environmentally persistent per- and polyfluoroalkyl substances (PFASs).
Q13: Can polymers containing 2-pentenoic acid derivatives be recycled?
A13: Yes, research demonstrates the potential for chemically recycling polyethylene/poly(3-hydroxybutyrate-co-3-hydroxyvalerate) blends, with the latter containing a 2-pentenoic acid-like structure []. Through pyrolysis, these blends can be separated, and the poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fraction can be depolymerized into valuable monomers like crotonic acid and 2-pentenoic acid, highlighting a sustainable approach to plastic waste management [, ].
Q14: What analytical techniques are employed to study 2-pentenoic acid and its derivatives?
A14: Various analytical techniques are crucial for characterizing and quantifying 2-pentenoic acid and its derivatives. These include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], and infrared (IR) spectroscopy [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















